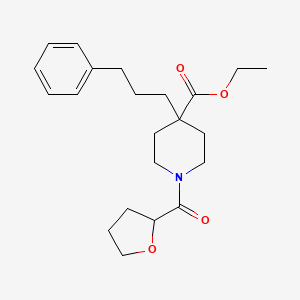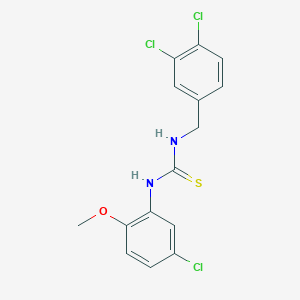![molecular formula C24H25NO2S B4789533 N-[4-(benzyloxy)phenyl]-5-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B4789533.png)
N-[4-(benzyloxy)phenyl]-5-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(Benzyloxy)phenyl]-5-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide is a complex organic compound characterized by its unique chemical structure, which combines multiple aromatic and aliphatic elements
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(Benzyloxy)phenyl]-5-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions. Initial steps may include the preparation of the benzothiophene core, followed by the introduction of the ethyl group through alkylation reactions. Subsequently, the benzyloxyphenyl group is introduced via nucleophilic substitution, with the final carboxamide formation achieved through amidation.
Industrial Production Methods: Industrial production may scale up these synthetic routes, emphasizing cost-effectiveness and yield optimization. Typical industrial processes involve batch reactions under controlled temperatures and pressures, utilizing catalysts and solvents to enhance reaction efficiency.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, especially at the ethyl or benzyloxy group, forming corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions may target the carbonyl group in the carboxamide, leading to the formation of amines.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Lithium aluminium hydride (LiAlH4) or catalytic hydrogenation conditions.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines or alkoxides for nucleophilic substitution.
Major Products: The reactions yield various derivatives, including hydroxylated, aminated, or carboxylated forms, depending on the reaction conditions and reagents.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as an intermediate in organic synthesis, aiding the creation of more complex molecules.
Biology: It serves as a probe in biochemical assays, helping to elucidate enzyme mechanisms or cellular pathways.
Medicine: Its structural components are explored for drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Employed in materials science for developing novel polymers or in the agrochemical industry for pesticide research.
Mecanismo De Acción
N-[4-(Benzyloxy)phenyl]-5-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide exerts its effects by interacting with specific molecular targets. The benzyloxy and ethyl groups may facilitate binding to hydrophobic pockets in proteins, while the carboxamide group can form hydrogen bonds, stabilizing the compound-protein complex. These interactions can modulate enzymatic activity or signal transduction pathways, contributing to the compound's biological effects.
Comparación Con Compuestos Similares
N-Phenylbenzamide: Shares a similar amide functional group but lacks the complex aromatic and heterocyclic structure of the target compound.
4-Benzyloxyphenylcarboxamide: Similar benzyloxy group but differs in the aromatic core.
Uniqueness: The combination of the benzothiophene ring with the benzyloxy and ethyl groups distinguishes N-[4-(Benzyloxy)phenyl]-5-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide, providing unique chemical and biological properties.
This compound presents an intriguing blend of chemical versatility and biological potential, making it a valuable subject in scientific research and industrial applications.
Propiedades
IUPAC Name |
5-ethyl-N-(4-phenylmethoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO2S/c1-2-17-8-13-22-19(14-17)15-23(28-22)24(26)25-20-9-11-21(12-10-20)27-16-18-6-4-3-5-7-18/h3-7,9-12,15,17H,2,8,13-14,16H2,1H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHGGSANLUPWOSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC2=C(C1)C=C(S2)C(=O)NC3=CC=C(C=C3)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(2Z)-3-{3-[(4-tert-butylphenoxy)methyl]-4-methoxyphenyl}-2-cyano-N-(tetrahydrofuran-2-ylmethyl)prop-2-enamide](/img/structure/B4789451.png)
![(5E)-1-(3-METHYLPHENYL)-5-[(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE](/img/structure/B4789459.png)
![2-{[2-(1-ethyl-2-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl}pyrimidin-4(3H)-one](/img/structure/B4789464.png)
![5-ethyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B4789467.png)
![2-{[3-cyano-6-(2-thienyl)-4-(trifluoromethyl)-2-pyridinyl]thio}-N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B4789478.png)
![5-(2-FURYL)-N-(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE](/img/structure/B4789493.png)
![N-[4-(4-chlorophenoxy)phenyl]-2,6-dimethoxybenzamide](/img/structure/B4789494.png)
![2-{[8,9-dimethyl-7-(3-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4789498.png)
![methyl 3-cyclopropyl-1-methyl-6-(3-nitrophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B4789500.png)


![2-(4-CHLORO-3-METHYLPHENOXY)-1-[4-(2-PYRIDYL)PIPERAZINO]-1-BUTANONE](/img/structure/B4789534.png)
![DIISOPROPYL 5-{[(3-NITROANILINO)CARBONYL]AMINO}ISOPHTHALATE](/img/structure/B4789539.png)
![5-[3-chloro-4-(2-propyn-1-yloxy)benzylidene]-3-[2-(4-methylphenoxy)ethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B4789544.png)
